Ketoprofen-13CD3 Methyl Ester
Description
Stable isotope-labeled (SIL) compounds are pivotal tools in identifying and understanding complex chemical and biological processes. symeres.com By substituting specific atoms within a molecule with their heavier, non-radioactive isotopes, scientists can trace the molecule's journey and fate within a biological system. creative-proteomics.comadesisinc.com This technique provides unparalleled precision without altering the fundamental chemical properties of the compound, making it an indispensable method in pharmaceutical research and development. musechem.com
Properties
CAS No. |
1190007-27-2 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
272.323 |
IUPAC Name |
methyl 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1+1D3 |
InChI Key |
BIOCOYIPJQMGTN-KQORAOOSSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Synonyms |
3-Benzoyl-α-methyl-13CD3-benzeneacetic Acid Methyl Ester_x000B_ |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Ketoprofen 13cd3 Methyl Ester
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of Ketoprofen-13CD3 Methyl Ester. researchgate.net In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column, often a C18 column. mdpi.comamazonaws.com A mobile phase, commonly a mixture of methanol (B129727) and water, is used to elute the compound through the column. amazonaws.com
The purity is determined by the presence of a single major peak in the resulting chromatogram, with the absence of significant impurity peaks. mdpi.com A study on the HPLC analysis of ketoprofen (B1673614) methyl ester demonstrated a purity of over 93%. mdpi.com For quantitative analysis, the peak area of the labeled compound is compared against a reference standard. researchgate.net The retention time of the peak serves as a key identifier for the compound under specific chromatographic conditions. amazonaws.com
| Parameter | Value | Reference |
| Column | C18 (250mm x 4.6mm, 5μm) | amazonaws.com |
| Mobile Phase | Methanol: Water (50:50 v/v) | amazonaws.com |
| Flow Rate | 1.0 ml/min | amazonaws.com |
| Detection Wavelength | 233nm | amazonaws.com |
| Retention Time (Ketoprofen) | 4.95 min | amazonaws.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of isotopic labeling in this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. mdpi.comresearchgate.net
In the ¹H NMR spectrum, the absence of a signal corresponding to the methyl ester protons and the presence of characteristic signals for the aromatic and other protons of the ketoprofen backbone confirm the successful deuteration of the methyl group. semanticscholar.orgnih.gov The ¹³C NMR spectrum will show a signal for the carbon-13 enriched carbon of the methyl ester group, providing direct evidence of the isotopic incorporation. lgcstandards.comchemicalbook.com The chemical shifts, reported in parts per million (ppm), are compared against a reference standard like tetramethylsilane (B1202638) (TMS). mdpi.com
| Nucleus | Key Observations | Reference |
| ¹H NMR | Absence of methyl ester proton signal, characteristic aromatic proton signals. | semanticscholar.orgnih.gov |
| ¹³C NMR | Presence of a signal for the ¹³C-labeled methyl ester carbon. | lgcstandards.comchemicalbook.com |
Mass Spectrometry (MS) for Verification of Isotopic Mass and Fragmentation
Mass Spectrometry (MS) is employed to verify the molecular weight and isotopic purity of this compound. lgcstandards.comdocsdrive.com The mass spectrum will show a molecular ion peak corresponding to the mass of the labeled compound (C₁₆¹³CH₁₃D₃O₃), which is approximately 272.32 g/mol . lgcstandards.comvivanls.comscbt.com This is a clear indicator of the successful incorporation of the carbon-13 and deuterium (B1214612) atoms, as the unlabeled counterpart, Ketoprofen Methyl Ester, has a molecular weight of approximately 268.31 g/mol . nist.govpharmaffiliates.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural confirmation. docsdrive.comlibretexts.org Characteristic fragments resulting from the cleavage of the molecule, particularly the loss of the labeled methyl group, are analyzed to ensure the correct structure. libretexts.orgbasicmedicalkey.com The isotopic distribution within the molecular ion cluster can be analyzed to determine the isotopic purity of the compound, with a high isotopic purity being essential for its role as an internal standard. lgcstandards.com A certificate of analysis for one batch reported an isotopic purity of 99.3%. lgcstandards.com
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | C₁₆¹³CH₁₃D₃O₃ | 272.32 | lgcstandards.comvivanls.comscbt.com |
| Ketoprofen Methyl Ester | C₁₇H₁₆O₃ | 268.31 | nist.govpharmaffiliates.com |
Application of Ketoprofen 13cd3 Methyl Ester As an Internal Standard in Quantitative Bioanalysis
Principles of Isotope Dilution Mass Spectrometry in Quantitative Analytical Chemistry
Isotope dilution mass spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification. The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard is measured. Because the analyte and the internal standard are chemically identical, they behave similarly during sample preparation, extraction, and ionization in the mass spectrometer. This co-elution and co-ionization effectively cancels out variations in sample recovery and matrix effects, leading to highly reliable and reproducible results.
Development and Validation of Bioanalytical Methods for Ketoprofen (B1673614) and its Metabolites
While numerous studies have detailed the development and validation of bioanalytical methods for ketoprofen using various techniques like HPLC and LC-MS/MS, nih.govcore.ac.ukresearchgate.net specific data for methods employing Ketoprofen-13CD3 Methyl Ester as the internal standard are absent from the reviewed literature. A study on the stability of the non-labeled Ketoprofen Methyl Ester in plasma from different species highlights the potential for hydrolysis of the ester group, which could be a consideration in method development. nih.gov However, this study did not involve the isotopically labeled compound.
For a bioanalytical method to be considered valid, it must undergo rigorous assessment of several key parameters. The following subsections outline the necessary validation steps, which, for this compound, remain to be documented in scientific publications.
A critical step in method validation is to demonstrate selectivity and specificity. This involves analyzing blank biological samples (e.g., plasma, urine) from multiple sources to ensure that no endogenous components or other metabolites interfere with the detection of either ketoprofen or its labeled internal standard, this compound.
To quantify ketoprofen in unknown samples, a calibration curve must be established. This is typically done by preparing a series of calibration standards with known concentrations of ketoprofen and a fixed concentration of the internal standard, this compound, in the same biological matrix as the samples. The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration. The range of concentrations over which the method is shown to be linear, accurate, and precise defines the quantitation range. A study on ketoprofen analysis using a different internal standard (ibuprofen) in human dermal microdialysis samples reported a linear range of 0.5–500 ng/ml. nih.govcore.ac.uk
The accuracy of a bioanalytical method refers to the closeness of the measured concentration to the true concentration. Precision measures the reproducibility of the results when the method is applied repeatedly to the same sample. Both intra-day (within a single day) and inter-day (on different days) precision and accuracy are evaluated using quality control (QC) samples at multiple concentration levels. Recovery assesses the efficiency of the extraction process by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. For a UPLC-MS/MS method for ketoprofen with ibuprofen (B1674241) as the internal standard, the accuracy was reported to be between 99.97% and 104.67%, with a mean recovery of 88.03%. nih.govcore.ac.uk
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant concern in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects, as the internal standard is affected in the same way as the analyte. researchgate.net The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution.
Quantitative Bioanalysis in Preclinical Research Samples
The application of a validated bioanalytical method is crucial for pharmacokinetic studies in preclinical animal models. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While there are reports on the preclinical evaluation of ketoprofen prodrugs, mdpi.com and its environmental and ecotoxicological impact has been reviewed, frontiersin.org specific preclinical studies that have utilized this compound for the quantitative analysis of ketoprofen are not described in the available literature. A study on the determination of ketoprofen enantiomers in human plasma used a different stable-isotope-labeled internal standard, [(13)C(1), (2)H(3)]-(R and S)-ketoprofen, highlighting the utility of such standards in pharmacokinetic evaluations. nih.gov
Sample Preparation Techniques from Biological Fluids and Tissues
When analyzing for the non-steroidal anti-inflammatory drug (NSAID) ketoprofen in biological matrices such as plasma, urine, or tissue homogenates, several extraction techniques are employed to remove interfering substances and concentrate the analyte. The choice of method depends on the sample volume, the required sensitivity, and the analytical instrumentation. In these procedures, a stable isotope-labeled internal standard, such as Ketoprofen-d3, is typically added at the beginning of the process to account for variability. nih.gov
Common sample preparation techniques include:
Protein Precipitation (PPT): This is a rapid and simple method for removing proteins from plasma or serum samples. cuni.cz Precipitants like acetonitrile (B52724), methanol (B129727), or trichloroacetic acid are added to the sample. After vortexing and centrifugation, the clear supernatant containing the analyte and internal standard is separated for analysis. While fast, this method may result in less clean extracts compared to others, potentially leading to matrix effects in LC-MS/MS analysis. Acetonitrile is often favored and has been shown to yield high recovery rates.
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent. After acidifying the sample to ensure ketoprofen is in its non-ionized form, a solvent such as diethyl ether or a mixture of isooctane (B107328) and isopropyl alcohol is used for extraction. This technique generally produces cleaner extracts than PPT but is more time-consuming and uses larger volumes of organic solvents. cuni.cz
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide very clean extracts and high recovery rates. google.com Samples are loaded onto a cartridge containing a solid adsorbent (e.g., C18, polymeric, or mixed-mode). Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. nih.gov SPE methods can be automated, often using a 96-well plate format, which is ideal for high-throughput analysis. google.com This method is suitable for various biological samples, including plasma, interstitial fluid, and tissue extracts.
The following table summarizes various sample preparation methods used for ketoprofen analysis in biological fluids.
| Sample Matrix | Preparation Technique | Key Reagents | Typical Recovery | Reference |
| Human Plasma | Protein Precipitation | Acetonitrile | >80% | |
| Human Plasma | Protein Precipitation | Methanol | 96.5 - 103.6% | cuni.cz |
| Swine/Cat Plasma & Exudate | Protein Precipitation | Acetone-Trichloroacetic Acid | 97 - 98% | |
| Human Plasma | Liquid-Liquid Extraction | Diethyl Ether | Not Specified | |
| Rat Plasma | Solid-Phase Extraction | Methanol, Water | ~100% | |
| Piglet Interstitial Fluid | Solid-Phase Extraction | Methanol, Water, Acetonitrile | Not Specified | |
| Fish Tissue | Solid-Phase Extraction | Not Specified | 82 - 89% |
Application in Determining Analyte Concentrations in Animal Studies
The quantitative analysis of ketoprofen in biological samples is crucial for pharmacokinetic (PK) studies in animals. These studies help determine the absorption, distribution, metabolism, and excretion (ADME) of the drug. By using a robust analytical method with a suitable internal standard, researchers can accurately measure drug concentrations over time following administration.
In typical animal studies, blood, plasma, or other biological fluids are collected at various time points after drug administration. For instance, in a study on Wistar rats, plasma samples were analyzed to determine the pharmacokinetic profile of (S)-ketoprofen after oral administration. The method developed was sensitive enough to quantify the enantiomers and was successfully applied to the kinetic study.
Another study investigated the plasma and interstitial fluid pharmacokinetics of ketoprofen in neonatal piglets. This research required a highly sensitive UPLC-MS/MS method capable of enantioselective quantification from a small sample volume, demonstrating the importance of advanced analytical techniques in preclinical animal research. Similarly, LC-MS/MS methods have been developed for determining ketoprofen enantiomers in the plasma and exudate of swine and cats to support veterinary drug development.
The data from these studies are used to construct concentration-time curves and calculate key pharmacokinetic parameters, as shown in the hypothetical data table below.
| Animal Model | Analyte | Dosing | Biological Matrix | Analytical Method | Key Findings | Reference |
| Wistar Rats | (S)-Ketoprofen | 3.2 mg/kg (oral) | Plasma | HPLC-UV | Method successfully applied to determine pharmacokinetic parameters. | |
| Neonatal Piglets | (R)- and (S)-Ketoprofen | Not Specified | Plasma, Interstitial Fluid | UPLC-MS/MS | Enantioselective quantification from small sample volumes was achieved. | |
| Swine and Cats | (R)- and (S)-Ketoprofen | Not Specified | Plasma, Exudate | LC-MS/MS | Sensitive method developed for pharmacokinetic studies in animals. | |
| Mice | Ketoprofen Ester Prodrugs | Not Specified | Not Specified | Not Specified | Methyl ester derivative identified as a potential candidate for chronic inflammatory disease treatment. |
Pharmacokinetic Research Methodologies Utilizing Ketoprofen 13cd3 Methyl Ester As a Tracer
Fundamental Concepts of Stable Isotope Tracer Dilution Techniques in Pharmacokinetics.profil.comdoi.org
The stable isotope tracer dilution method is a powerful approach for quantifying the dynamics of drugs and endogenous substances in vivo. profil.comdoi.org It involves introducing a known quantity of a stable isotope-labeled tracer, like Ketoprofen-13CD3 Methyl Ester, into a biological system and then measuring its dilution by the naturally abundant, unlabeled form of the compound. profil.com
A cornerstone of this technique is the measurement of the tracer-to-tracee ratio in biological samples, typically plasma, over time. nih.govphysiology.org This ratio is determined using mass spectrometry, a highly sensitive analytical method that can differentiate between the isotopically labeled tracer and the unlabeled tracee based on their mass-to-charge ratio. profil.commdpi.com
By tracking how the tracer-to-tracee ratio changes, researchers can calculate key kinetic parameters. profil.comahajournals.org The degree of dilution of the tracer by the endogenous tracee allows for the precise estimation of the substance's rate of appearance and disappearance from the sampled compartment. profil.com This information is crucial for building compartmental and non-compartmental models that describe the drug's behavior in the body. nih.govahajournals.org The tracer-to-tracee molar ratio is considered the proper analogue of specific activity used in radioisotope studies, allowing for the application of established kinetic formalisms to stable isotope data. nih.govphysiology.orgnih.gov
Stable isotope tracers like this compound offer significant advantages over traditional radioisotopes (e.g., Carbon-14, Tritium) in many research settings. nih.govresearchgate.net
| Feature | Stable Isotope Tracers (e.g., this compound) | Radioisotope Tracers (e.g., 14C-Ketoprofen) |
| Safety | Non-radioactive, posing no radiation exposure risk to subjects or researchers. nih.govnih.gov This allows for studies in vulnerable populations, including children and pregnant women. bioscientifica.com | Emit ionizing radiation, which can damage tissues and requires strict handling, administration, and disposal protocols. acs.orgresearchgate.net |
| Ethical Considerations | Considered safe for human studies, facilitating repeated investigations in the same individual. nih.govbioscientifica.com | Use in humans is highly restricted and requires rigorous ethical review due to radiation risk. |
| Analytical Precision | Can be measured with very high precision and accuracy using mass spectrometry, allowing for more precise model definitions. nih.govnih.gov | Typically measured by scintillation counting, which can be less precise. acs.org |
| Multiple Tracing | Multiple stable isotopes of the same or different compounds can be used simultaneously to study interacting metabolic pathways. nih.gov | Simultaneous use of multiple radioisotopes is often complex due to overlapping energy spectra. |
| Compound Integrity | The label is an intrinsic part of the molecule and is not expected to detach. acs.org | Exogenous radioactive labels can potentially break away from the core molecule, leading to misinterpretation of data. acs.org |
The primary disadvantage of stable isotopes is the higher cost of both the labeled compounds and the required analytical instrumentation, such as mass spectrometers. researchgate.net
Preclinical Pharmacokinetic Profiling and Disposition Studies
In preclinical drug development, understanding the ADME profile of a new chemical entity is paramount. nuvisan.com Stable isotope-labeled compounds are instrumental in these early-stage investigations. nuvisan.comnih.gov
Animal models are used extensively in preclinical research to predict a drug's behavior in humans. nuvisan.commdpi.com By administering this compound to an animal model, such as a rat or dog, researchers can track its journey through the body. mdpi.comresearchgate.net
Absorption: Following oral administration, the appearance of the labeled compound in the bloodstream provides a direct measure of the rate and extent of absorption. mdpi.commdpi.com
Distribution: By analyzing tissue samples at various time points after administration, scientists can determine where the drug distributes in the body and at what concentration. nih.govmdpi.com
Elimination: The disappearance of the tracer from the plasma and its appearance in urine and feces reveal the routes and rates of elimination from the body. nih.govmdpi.com
This approach allows for the collection of definitive data on a drug's bioavailability, tissue distribution, and clearance mechanisms, which is essential for assessing its potential efficacy and safety before human trials. nuvisan.comnih.govresearchgate.net
Beyond tracing exogenous drugs, stable isotopes are powerful tools for studying the metabolism of substances naturally present in the body (endogenous compounds). profil.comsilantes.com The tracer dilution technique enables the quantitative measurement of the synthesis, degradation, and turnover rates of specific metabolites. profil.com For instance, labeled amino acids or glucose can be used to measure protein synthesis or glucose production rates, respectively. profil.comhumankinetics.com By introducing a tracer and observing its dilution by the unlabeled endogenous pool, researchers can quantify the dynamic fluxes through various metabolic pathways, providing deep insights into physiological regulation and the pathophysiology of metabolic diseases. profil.comahajournals.org
Studies on Pharmacokinetic Parameters at Steady-State using Tracer Doses
In many therapeutic scenarios, drugs are administered repeatedly to maintain a constant concentration in the body, known as a steady state. europa.eumsdvetmanual.com It is often necessary to study a drug's pharmacokinetics under these conditions without disrupting the therapeutic effect by stopping the medication. nih.gov
By tracking the concentration-time profile of the labeled tracer, researchers can determine key pharmacokinetic parameters, such as clearance, volume of distribution, and elimination half-life, as they exist at that specific steady-state concentration. nih.govnih.gov This method is particularly valuable for drugs that exhibit non-linear pharmacokinetics, where parameters like clearance change with the drug concentration. nih.gov Studies have shown that even for drugs with non-linear kinetics, the elimination of a tracer dose administered at steady state will appear linear, allowing for straightforward calculation of kinetic parameters. nih.gov
Elucidation of Drug Metabolism Pathways Using Ketoprofen 13cd3 Methyl Ester
Metabolite Identification and Profiling Strategies via Isotopic Tagging
Isotopic tagging is a powerful strategy in drug metabolism studies that facilitates the identification and profiling of metabolites. doi.org By introducing a stable isotope-labeled version of a drug, such as Ketoprofen-13CD3 Methyl Ester, researchers can easily distinguish drug-related material from endogenous compounds in complex biological matrices. medchemexpress.com This technique is particularly advantageous when combined with high-resolution mass spectrometry. frontiersin.org
The use of stable isotopes like 13C and deuterium (B1214612) (D or 2H) in drug molecules serves as a tracer for quantification and helps in understanding the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com The distinct mass difference introduced by the isotopic label allows for the clear identification of the parent drug and its metabolites.
Application of High-Resolution Mass Spectrometry for Metabolite Detection
High-resolution mass spectrometry (HRMS) is an indispensable tool for detecting and identifying drug metabolites. nih.govbasicmedicalkey.com Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provide accurate mass measurements, which are crucial for determining the elemental composition of metabolites. nih.govacs.org This high mass accuracy helps in distinguishing between potential metabolites and background ions, thereby reducing false-positive findings. nih.govacs.org
When analyzing samples containing an isotopically labeled drug, HRMS can detect the characteristic isotopic pattern, which aids in the confident identification of drug-related peaks. evotec.com For instance, the mass difference between the unlabeled ketoprofen (B1673614) and this compound allows for the simultaneous tracking of both compounds and their respective metabolites.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites
Tandem mass spectrometry (MS/MS) is employed to determine the structure of the detected metabolites. nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) corresponding to a potential metabolite is selected and fragmented to produce a series of product ions. The resulting fragmentation pattern provides valuable information about the metabolite's chemical structure. nih.gov
By comparing the MS/MS spectra of a metabolite with that of the parent drug, researchers can identify the site of metabolic modification. acs.org The use of isotopically labeled compounds like this compound is particularly beneficial here, as the label can help trace the origin of fragment ions, further substantiating the proposed structures of metabolites. researchgate.netfu-berlin.de
In vitro Metabolic Stability and Biotransformation Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be cleared from the body. nih.govnuvisan.com These studies help in selecting compounds with desirable pharmacokinetic properties.
Utilization in Microsomal and Hepatocyte Incubation Systems
Liver microsomes and hepatocytes are the primary in vitro systems used to study drug metabolism. nuvisan.com Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), while hepatocytes provide a more complete representation of the metabolic processes occurring in the liver. nih.govresearchgate.net
In these systems, this compound can be incubated to determine its metabolic stability and identify the enzymes responsible for its biotransformation. rsc.org The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance. nuvisan.com Comparing the metabolism in different systems (e.g., human vs. animal microsomes) can also provide insights into interspecies differences in drug metabolism. sciex.com
Identification of Metabolic Soft Spots and Biotransformation Pathways
"Metabolic soft spots" are chemically labile sites on a drug molecule that are susceptible to metabolism. nih.gov Identifying these soft spots early in the drug discovery process allows for chemical modifications to improve the metabolic stability of a drug candidate. nih.gov
By analyzing the metabolites formed from this compound in microsomal or hepatocyte incubations, researchers can pinpoint the exact locations of metabolic modification. Common biotransformation pathways for ketoprofen include reduction of the keto group and hydroxylation. nih.govd-nb.info The isotopic label in this compound helps to confirm that the observed metabolites originate from the parent drug. The ester group in this compound itself is a potential site for hydrolysis by carboxylesterases, which are present in the liver and intestine, converting the prodrug into its active acid form. nih.gov
Reactive Metabolite Trapping and Characterization Using Isotope-Labeled Probes
Reactive metabolites are chemically unstable and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. evotec.comnih.gov Identifying the formation of such reactive species is a critical safety assessment in drug development.
Trapping agents, such as glutathione (B108866) (GSH), are used to form stable adducts with reactive metabolites, which can then be detected by mass spectrometry. nih.gov The use of stable isotope-labeled trapping agents in a 1:1 ratio with their unlabeled counterparts creates a characteristic doublet signal in the mass spectrum, which is a clear indicator of a trapped reactive metabolite. evotec.com
While direct studies on trapping reactive metabolites of this compound are not extensively detailed in the provided context, the general methodology is highly applicable. Incubating this compound in the presence of trapping agents in liver microsomes would allow for the capture and characterization of any reactive electrophilic intermediates formed during its metabolism. washington.eduacs.org The isotopic label on the ketoprofen backbone would further aid in the structural elucidation of the resulting adducts.
Advanced Analytical Methodologies Employing Ketoprofen 13cd3 Methyl Ester
Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like ketoprofen (B1673614) in complex matrices. The use of Ketoprofen-13CD3 Methyl Ester as an internal standard is pivotal in these applications.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes to achieve higher resolution, sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). In the analysis of ketoprofen, UPLC systems provide superior separation from matrix components and potential metabolites. nih.govresearchgate.net
Several studies have demonstrated the successful application of UPLC-MS/MS for the determination of ketoprofen in various biological samples. For instance, a rapid UPLC-MS/MS method was developed for quantifying ketoprofen in human dermal microdialysis samples, where the small sample volumes and low concentrations necessitate high sensitivity and efficiency. nih.govresearchgate.net In such methods, an Acquity™ UPLC BEH C18 column (100 mm × 2.1 mm i.d., 1.7 µm) is often employed. nih.gov The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with water, run under isocratic or gradient conditions to optimize the separation. nih.govscispace.com The use of an isotopically labeled internal standard, such as Ketoprofen-d3 or this compound, is critical to compensate for matrix effects and variations in extraction recovery and instrument response. scispace.comisca.menih.gov
Table 1: Exemplary UPLC-MS/MS Parameters for Ketoprofen Analysis
| Parameter | Value |
| Column | Acquity™ UPLC BEH C18 (100 mm × 2.1 mm i.d., 1.7 µm) nih.gov |
| Mobile Phase | Acetonitrile:Methanol:Water (60:20:20, v/v/v) nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Injection Volume | 5 µL nih.gov |
| Column Temperature | 30 °C scispace.com |
| Internal Standard | Ketoprofen-d3 scispace.comisca.me, [(13)C(1), (2)H(3)]-(R and S)-ketoprofen nih.gov |
Optimization of Electrospray Ionization (ESI) Conditions for Labeled Analytes
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like ketoprofen. The optimization of ESI parameters is crucial for maximizing the signal intensity of both the analyte and its labeled internal standard, this compound.
For ketoprofen and its isotopologues, ESI can be operated in either positive or negative ion mode. scirp.org While positive mode can be used, negative ion mode often provides better sensitivity for acidic drugs like ketoprofen, detecting the deprotonated molecule [M-H]⁻. nih.govcore.ac.uk However, in some instances, positive ESI mode has shown to significantly increase sensitivity and specificity for confirmation analysis. scirp.org
Key ESI parameters that are optimized include the capillary voltage, source temperature, desolvation temperature, and gas flow rates (cone gas and desolvation gas). isca.mecore.ac.uk For example, in one method, the optimized MS conditions in positive ESI mode were a capillary voltage of 5000 V, a source temperature of 500°C, and specific gas flow settings. isca.me Another study in negative ion mode utilized a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation temperature of 500°C. core.ac.uk The multiple reaction monitoring (MRM) transitions for ketoprofen and its deuterated internal standard (ketoprofen-d3) have been reported as m/z 255.1→209.2 and m/z 258.1→212.2, respectively, in positive mode. isca.me In negative mode, the transition for ketoprofen is m/z 253.00 > 209.00. nih.govcore.ac.uk The stable isotope-labeled internal standard, this compound, would exhibit a predictable mass shift in its precursor and product ions, allowing for its specific detection and use in quantification.
Table 2: Optimized ESI-MS/MS Parameters for Ketoprofen and Labeled Standard
| Parameter | Negative Ion Mode core.ac.uk | Positive Ion Mode isca.me |
| Ionization Mode | ESI- | ESI+ |
| Capillary Voltage | 3.5 kV | 5000 V |
| Source Temperature | 120 °C | 500 °C |
| Desolvation Temperature | 500 °C | Not specified |
| Desolvation Gas Flow | 509 L/h | Not specified |
| Cone Gas Flow | 109 L/h | Not specified |
| MRM Transition (Ketoprofen) | 253.00 > 209.00 | 255.1 → 209.2 |
| MRM Transition (Ketoprofen-d3) | Not specified | 258.1 → 212.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like ketoprofen, derivatization is necessary to increase their volatility.
Electron Ionization (EI) Fragmentation Studies for Structural Insights
Electron Ionization (EI) is a hard ionization technique that generates numerous fragment ions, providing a characteristic mass spectrum that can be used as a fingerprint for compound identification. basicmedicalkey.com The fragmentation pattern of ketoprofen and its methyl ester derivative has been studied to understand their structure. basicmedicalkey.comnih.govresearchgate.net
The EI mass spectrum of ketoprofen shows a molecular ion at m/z 254. basicmedicalkey.com The fragmentation of ketoprofen methyl ester, which is structurally similar to this compound, has also been investigated. nist.govisocard.info The use of isotopically labeled compounds, such as through deuteration or 18O-labeling, is invaluable for elucidating fragmentation pathways. nih.govresearchgate.net By tracing the mass shifts in the fragment ions, researchers can determine which parts of the molecule are retained in each fragment, providing strong evidence for proposed fragmentation mechanisms. nih.govresearchgate.net For this compound, the presence of the 13C and deuterium (B1214612) atoms would lead to specific mass shifts in the molecular ion and fragment ions containing the ester group, aiding in the confirmation of its structure and fragmentation pathways.
Table 3: Key Fragment Ions in the EI Mass Spectrum of Ketoprofen
| m/z | Proposed Fragment |
| 254 | [M]+• (Molecular Ion) basicmedicalkey.com |
| 209 | [M-COOH]+ |
| 105 | [C6H5CO]+ (Benzoyl cation) isocard.info |
Derivatization Strategies for Volatility Enhancement in GC-MS
To make ketoprofen suitable for GC-MS analysis, its carboxylic acid group must be derivatized to a more volatile form. mdpi.comoup.com Methylation is a common derivatization strategy, converting the carboxylic acid to a methyl ester. oup.comwalshmedicalmedia.com This is precisely what is present in this compound, although in this case, the esterification is part of its synthesis as an internal standard.
Other derivatization reagents used for ketoprofen and other NSAIDs include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.comwalshmedicalmedia.com These reagents replace the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, which increases volatility and thermal stability. mdpi.com Another approach is the use of alkyl chloroformates, such as methyl chloroformate, which can derivatize the analyte directly in an aqueous medium. mdpi.com For enantioselective analysis, derivatization with a chiral reagent like (R)-1-phenylethylamine can be employed to form diastereomers that can be separated on a non-chiral GC column. capes.gov.br
Table 4: Common Derivatization Strategies for GC-MS Analysis of Ketoprofen
| Derivatization Reagent | Derivative Formed | Key Advantages |
| Trimethylsilyldiazomethane (TMSD) | Methyl ester walshmedicalmedia.com | Simple and efficient methylation. |
| Boron trifluoride/Methanol | Methyl ester walshmedicalmedia.com | Effective for methylation. |
| BSTFA + TMCS | Trimethylsilyl (TMS) ester mdpi.com | Produces thermally stable and volatile derivatives. mdpi.com |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester walshmedicalmedia.com | Forms stable derivatives. |
| Methyl Chloroformate (MCF) | Methyl ester mdpi.com | Rapid, can be performed in aqueous media. mdpi.com |
| (R)-1-phenylethylamine | Diastereomeric amides capes.gov.br | Allows for enantioselective separation. capes.gov.br |
Hydrogen/Deuterium Exchange Mass Spectrometry for Labile Proton Analysis
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. rapidnovor.comox.ac.uknih.gov It relies on the principle that the amide hydrogens on the backbone of a protein exchange with deuterium atoms when the protein is in a deuterated solvent. rapidnovor.comnih.gov The rate of this exchange depends on the solvent accessibility and hydrogen bonding of the amide hydrogens, providing insights into the protein's higher-order structure. nih.gov
While HDX-MS is predominantly used for large biomolecules, its principles are relevant to the study of protein-small molecule interactions, such as the binding of ketoprofen to proteins like human serum albumin (HSA). nih.goveurekalert.orgchemrxiv.orgchemrxiv.org In such studies, the binding of a small molecule ligand like ketoprofen can alter the conformation of the protein, leading to changes in the deuterium uptake in specific regions. chemrxiv.orgnih.gov By comparing the HDX profile of the protein in the presence and absence of the ligand, the binding site and allosteric effects can be mapped. rapidnovor.comnih.govnih.gov
In the context of an HDX-MS experiment studying ketoprofen-protein interactions, this compound would not typically be used to monitor the exchange on the small molecule itself, as the labile proton of interest is on the carboxylic acid, which is esterified in this compound. However, isotopically labeled ligands can be crucial in other aspects of mass spectrometry-based structural biology. While not a direct application in labile proton analysis via HDX, the use of labeled standards is a cornerstone of quantitative mass spectrometry, which can be complementary to HDX studies, for example, in determining binding affinities. chemrxiv.orgchemrxiv.org
Stereochemical Research Applications of Ketoprofen 13cd3 Methyl Ester
Chiral Synthesis and Enantiomeric Resolution of Labeled Stereoisomers
The synthesis of enantiomerically pure forms of labeled ketoprofen (B1673614) is essential for accurately assessing the pharmacological and metabolic profiles of individual stereoisomers. Ketoprofen-13CD3 Methyl Ester is a key intermediate in the synthesis of labeled ketoprofen enantiomers lgcstandards.com. The process typically begins with the synthesis of the racemic ester, followed by resolution into its constituent (R)- and (S)-enantiomers.
A common method for the synthesis of the racemic ketoprofen methyl ester involves the esterification of racemic ketoprofen. This can be achieved by reacting ketoprofen with methanol (B129727) in a solvent like chloroform, using a few drops of a strong acid such as sulfuric acid as a catalyst. The mixture is heated under reflux to drive the reaction to completion mdpi.com.
Once the racemic ester is synthesized, enantiomeric resolution is performed to separate the stereoisomers. Several techniques are employed for this purpose:
Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, that exhibit high stereoselectivity. For instance, lipase (B570770) from Aspergillus niger or Candida rugosa can selectively hydrolyze one enantiomer of the ketoprofen methyl ester to its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted mdpi.comnih.gov. The difference in chemical properties between the resulting acid and the unreacted ester allows for their separation. The efficiency of this resolution can be very high, achieving excellent enantiomeric excess (ee) mdpi.comnih.gov.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers nih.gov. For labeled compounds like [¹⁸F]FKTP-Me, a derivative of ketoprofen methyl ester, chiral HPLC has been successfully used to obtain the enantiomerically pure (R)- and (S)-forms with greater than 99% purity nih.govsnmjournals.org. Similarly, thin-layer chromatography (TLC) has been explored, using a chiral selector like frovatriptan (B193164) impregnated on the TLC plates to resolve ketoprofen enantiomers jrespharm.com.
Diastereomeric Crystallization: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. This method was used to obtain enantiomerically pure forms of a fluorinated ketoprofen derivative by reacting it with (S)- or (R)-3-methyl-2-phenylbutylamine to produce diastereomeric ammonium (B1175870) salts that could be separated via recrystallization nih.govsnmjournals.org.
The table below summarizes various methods used for the enantiomeric resolution of ketoprofen and its derivatives.
| Resolution Method | Principle | Example Application | Achieved Purity/Efficiency |
| Enzymatic Kinetic Resolution | Stereoselective hydrolysis of one ester enantiomer by a lipase. | Hydrolysis of racemic ketoprofen methyl ester using immobilized lipase from Aspergillus niger mdpi.com. | Enantiomeric excess of 99.85% mdpi.com. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (R)- and (S)-[¹⁸F]FKTP-Me enantiomers nih.gov. | >99% radiochemical and chemical purity nih.gov. |
| Chiral TLC | Separation on a TLC plate impregnated with a chiral selector. | Resolution of ketoprofen enantiomers using frovatriptan as the chiral selector jrespharm.com. | Detection limit of 8.4 µg per spot jrespharm.com. |
| Diastereomeric Crystallization | Formation and separation of diastereomeric salts with a chiral resolving agent. | Resolution of (RS)-FKTP using (S)- or (R)-3-methyl-2-phenylbutylamine snmjournals.org. | 99% enantiomeric excess snmjournals.org. |
Investigation of Stereoselective Metabolic Pathways and Enantiomeric Inversion
Isotopically labeled compounds such as this compound are indispensable for studying the stereoselective metabolism of chiral drugs. The distinct mass of the labeled compound allows for unambiguous tracking and quantification of each enantiomer and its metabolites in vivo and in vitro chemsrc.com.
A key aspect of ketoprofen's metabolism is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the more potent (S)-enantiomer jrespharm.comnih.govconicet.gov.ar. This process has significant therapeutic implications, as it effectively increases the concentration of the active form of the drug in the body.
Research using labeled compounds in rat models has elucidated the mechanism of this inversion. The (R)-ketoprofen is partially converted into its Coenzyme A (CoA) thioester in a stereoselective manner, a process that occurs predominantly in the mitochondrial fraction of liver cells nih.gov. This R-ketoprofen-CoA thioester is then epimerized to the S-ketoprofen-CoA thioester, which is subsequently hydrolyzed to release the (S)-ketoprofen enantiomer. The (S)-enantiomer is not subject to this inversion pathway and is recovered unchanged nih.gov.
Studies have also revealed stereoselectivity in other metabolic pathways. For example, the incorporation of ketoprofen into triacylglycerols (hybrid triglycerides) is highly stereoselective for the (R)-enantiomer. In vitro experiments with rat hepatocytes showed that the amount of covalently bound radioactivity from (R)-ketoprofen was significantly higher than that from (S)-ketoprofen nih.gov. This stereoselective incorporation was even more pronounced in adipose tissue, suggesting it may be a primary storage site for (R)-ketoprofen in rats nih.gov.
The extent of chiral inversion can vary significantly between species. A comparative study in cats showed that while R(-)-fenoprofen underwent extensive chiral inversion (93.2%), the inversion of R(-)-ketoprofen was much lower (36.7%) conicet.gov.ar. This difference is attributed to competing metabolic pathways for ketoprofen, such as glucuronidation and hydroxylation, which are less functional in cats conicet.gov.ar.
The following tables present key findings from stereoselective metabolic studies of ketoprofen.
Table 1: Stereoselective Incorporation of Labeled Ketoprofen Enantiomers in Rat Tissues
| Tissue/Cell Type | (R)-Ketoprofen Incorporation (dpm) | (S)-Ketoprofen Incorporation (dpm) | R/S Ratio |
| Hepatocytes | 26,742 ± 4,665 per 10⁶ cells | 6,644 ± 3,179 per 10⁶ cells | 4 |
| Adipose Tissue | 11,076 ± 2,790 per g | 660 ± 268 per g | 17 |
| Data sourced from a study on stereoselective metabolic pathways in the rat nih.gov. |
Table 2: Comparative Chiral Inversion of Profens in Cats
| Compound | Percentage of Chiral Inversion (R to S) |
| R(-)-Fenoprofen | 93.20% ± 13.70% |
| R(-)-Ketoprofen | 36.73% ± 2.8% |
| Data sourced from a study on chiral inversion in cats conicet.gov.ar. |
These findings underscore the importance of stereospecific analytical methods, for which labeled standards like this compound are crucial, to fully understand the complex pharmacology of chiral drugs.
Role As a Model Compound in Prodrug and Ester Hydrolysis Research
Mechanistic Studies of Ester Hydrolysis and Bioconversion to Parent Drug
Research into the hydrolysis of ketoprofen (B1673614) esters, such as the ethyl ester, provides insight into the general mechanisms that would apply to the methyl ester. The bioconversion of these esters to the active drug, ketoprofen, is predominantly mediated by esterase enzymes present in various biological matrices.
The hydrolysis process involves the nucleophilic attack of an esterase enzyme on the carbonyl carbon of the ester group. This enzymatic action cleaves the ester bond, releasing the parent drug (ketoprofen) and the corresponding alcohol (in this case, methanol). The rate and extent of this bioconversion are critical for the efficacy of a potential prodrug, as they determine the pharmacokinetic profile of the released active compound.
Studies on various ketoprofen esters have demonstrated that hydrolysis occurs in different biological environments, including:
Plasma: Human plasma contains cholinesterase and other esterases that can hydrolyze the ester prodrug.
Liver: The liver is a major site of drug metabolism, rich in carboxylesterases that efficiently catalyze ester hydrolysis.
The specific structure of the ester group can influence the rate of hydrolysis. Generally, esters with smaller alcohol moieties are hydrolyzed more rapidly. Therefore, it is plausible that ketoprofen methyl ester would undergo relatively rapid enzymatic hydrolysis compared to bulkier esters.
In vitro and Ex vivo Systems for Evaluating Prodrug Activation Kinetics
To evaluate the potential of a ketoprofen ester as a prodrug, researchers utilize various in vitro and ex vivo systems to study its activation kinetics. These systems allow for the controlled investigation of hydrolysis rates and pathways.
In vitro systems typically involve incubating the ester compound with specific biological preparations:
Plasma Incubations: The stability of the ester is assessed in human and animal plasma to determine the rate of hydrolysis by plasma esterases.
Microsomal Fractions: Liver microsomes, which contain a high concentration of metabolic enzymes, are used to simulate hepatic metabolism and measure the rate of hydrolysis.
Recombinant Enzymes: Purified esterase enzymes can be used to identify the specific enzymes responsible for the hydrolysis and to study the detailed kinetics of the reaction.
Ex vivo systems use intact biological tissues or organs to provide a more complex and physiologically relevant environment:
Isolated Perfused Organs: An isolated perfused liver model, for example, can provide comprehensive data on the uptake, metabolism, and elimination of the ester prodrug and the formation of the parent drug.
The data gathered from these systems are crucial for predicting the in vivo performance of a prodrug. Key parameters measured include the half-life (t½) of the ester compound and the rate of appearance of the parent drug, ketoprofen.
Below is a representative data table illustrating the type of kinetic data that would be generated from such studies, based on research with analogous ketoprofen esters.
Table 1: Representative Hydrolysis Data for a Ketoprofen Ester in Biological Matrices
| Biological Matrix | Compound | Half-life (t½) in min | Rate of Ketoprofen Formation (nmol/min/mg protein) |
| Human Plasma | Ketoprofen Ester X | 120 | 5.2 |
| Human Liver Microsomes | Ketoprofen Ester X | 15 | 45.8 |
| Human Intestinal Homogenate | Ketoprofen Ester X | 45 | 18.3 |
Note: Data are hypothetical and for illustrative purposes to represent typical findings in ester hydrolysis studies.
Concluding Remarks and Future Research Perspectives
Emerging Trends in Stable Isotope Labeling Technologies and Their Impact
The field of stable isotope labeling is continuously evolving. Emerging trends include the development of more cost-effective and environmentally friendly ("green") synthesis methods. adesisinc.comtheinsightpartners.com Advances in mass spectrometry instrumentation continue to improve sensitivity, further enhancing the utility of SILs. wiseguyreports.com Additionally, innovative labeling strategies, such as pulsed SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) in proteomics, are enabling the study of dynamic biological processes over time, a concept that could be adapted for advanced drug metabolism research. nih.govnih.gov The integration of artificial intelligence (AI) to process the complex data from isotope studies is also a significant trend, promising to improve accuracy and efficiency. theinsightpartners.com
Potential for Ketoprofen-13CD3 Methyl Ester in Mechanistic Drug Discovery and Systems Pharmacology Research
Looking forward, this compound and similar labeled compounds have significant potential beyond standard bioanalysis. In mechanistic drug discovery, they can be used to probe the specific interactions between drugs and their target enzymes, helping to elucidate mechanisms of action. researchgate.net
In the field of systems pharmacology, which aims to understand how drugs affect entire biological systems, SILs are invaluable. They can help create comprehensive maps of a drug's metabolic network and integrate this information with other large-scale data (e.g., from genomics and proteomics). acs.orgnih.gov This holistic approach can lead to a better understanding of the complex relationships between drug exposure, metabolic pathways, efficacy, and potential toxicity, ultimately contributing to the development of safer and more effective medicines. nih.gov
Q & A
Q. How can the Taguchi experimental design methodology optimize reaction parameters for synthesizing this compound?
- Methodological Answer : Apply orthogonal arrays (L9 matrix) to test factors like catalyst concentration (0.5–1.5 wt%), molar ratio (1:4–1:8), and temperature (40–60°C). Prioritize catalyst concentration (most influential parameter in methyl ester synthesis ). Calculate signal-to-noise (S/N) ratios for yield maximization. Validate optimal conditions (e.g., 1.5 wt% KOH, 60°C) with triplicate runs to confirm reproducibility (>95% yield) .
| Parameter | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Catalyst (Type) | KOH | NaOH | LiOH |
| Catalyst Conc. | 0.5% | 1.0% | 1.5% |
| Molar Ratio | 1:4 | 1:6 | 1:8 |
| Temperature (°C) | 40 | 50 | 60 |
Q. How should researchers resolve contradictions in deuterium retention data across different analytical platforms?
- Methodological Answer : Cross-validate using FT-IR (C-D stretch at ~2200 cm⁻¹) and ²H-NMR (quantitative deuterium integration). If discrepancies persist, assess solvent polarity effects in LC-MS (e.g., acetonitrile vs. methanol) on ionization efficiency. Recalibrate instruments with NIST-traceable standards and ensure sample homogeneity .
Q. What isotopic effects might arise when using this compound as an internal standard in pharmacokinetic studies?
- Methodological Answer : Monitor for kinetic isotope effects (KIE) in metabolic pathways (e.g., cytochrome P450-mediated oxidation). Compare extraction recovery rates between deuterated and non-deuterated analogs. Use isotopic correction factors derived from spiked plasma samples to adjust for matrix-induced ion suppression .
Q. How can researchers validate the scalability of this compound synthesis without compromising isotopic purity?
- Methodological Answer : Perform Design of Experiments (DoE) at pilot scale (10–100 g batches). Track deuterium loss using isotope ratio mass spectrometry (IRMS) . Maintain <2% isotopic impurity by controlling reaction time and distillation conditions. Document process parameters (e.g., stirring rate, pressure) in a scalability report .
Q. What statistical methods are appropriate for analyzing inter-laboratory variability in deuterated compound quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
